(E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
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Overview
Description
(E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, a benzyl group, and a furan-2-ylmethylene hydrazono moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions. This step forms the core thiazolidinone structure.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinone intermediate.
Formation of Hydrazono Moiety: The hydrazono group is formed by the condensation of the thiazolidinone derivative with furan-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the hydrazono group can yield the corresponding hydrazine derivative.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. Its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone core structure but differ in their substituents, leading to variations in biological activity.
Hydrazono derivatives: Compounds with hydrazono groups exhibit similar reactivity and can be used in analogous applications.
Uniqueness
(E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the furan-2-ylmethylene hydrazono moiety, in particular, enhances its reactivity and potential for diverse applications compared to other thiazolidinone derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2E)-5-benzyl-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14-13(9-11-5-2-1-3-6-11)21-15(17-14)18-16-10-12-7-4-8-20-12/h1-8,10,13H,9H2,(H,17,18,19)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMSPELDKZUYRY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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